7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, a 4-fluorophenyl group at position 3, and methyl groups at positions 2 and 3. This compound is synthesized via a chlorination reaction starting from its hydroxyl precursor (e.g., 14 in ), followed by nucleophilic substitution or coupling reactions to introduce substituents . Its structural rigidity and electron-withdrawing groups (Cl, F) make it a candidate for medicinal chemistry applications, particularly in kinase inhibition or anti-parasitic agents .
Properties
IUPAC Name |
7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWWNIMFWGYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168506 | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842112-54-3 | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842112-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Cyclocondensation : The amino pyrazole reacts with the enaminone (e.g., (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) to form the pyrazolo[1,5-a]pyrimidine core.
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Oxidative Chlorination : Potassium persulfate (K₂S₂O₈) facilitates the generation of chlorine radicals from NaCl, introducing a chloro group at position 7 of the pyrimidine ring.
Optimized Conditions
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Solvent : Water (enables mild, eco-friendly synthesis)
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Temperature : 80°C
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Time : 12 hours
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Molar Ratios :
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Amino pyrazole : enaminone : NaCl : K₂S₂O₈ = 1 : 1 : 2 : 2
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Advantages
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Single-step formation of the core and chlorination.
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Avoids toxic chlorinating agents like POCl₃.
Stepwise Synthesis via Core Formation and Late-Stage Chlorination
For greater control over substitution patterns, a stepwise approach separates core assembly from halogenation.
Core Synthesis: Cyclocondensation of Amino Pyrazole and Enaminone
Reactants :
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3-Amino-2,5-dimethylpyrazole
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4-Fluorophenyl enaminone (synthesized from 4-fluoroacetophenone and DMF-DMA)
Procedure :
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Combine reactants in ethanol under reflux (6 hours).
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Isolate the intermediate 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol via vacuum filtration.
Yield : 85–90%
Chlorination at Position 7
Method A: Oxidative Chlorination with NaCl/K₂S₂O₈
Method B: Phosphorus Oxychloride (POCl₃)
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Conditions : Reflux in POCl₃ (neat), 3 hours
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Yield : 68% (Note: Higher purity but requires hazardous reagent)
Alternative Halogenation Strategies
Radical-Mediated Chlorination
Using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in acetonitrile at 70°C introduces chlorine selectively at position 7.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| One-pot three-component | Water, 80°C, 12 hours | 72–78 | 95 | High |
| Stepwise (POCl₃) | POCl₃ reflux, 3 hours | 68 | 98 | Moderate |
| Radical chlorination | NCS/AIBN, 70°C, 6 hours | 65 | 93 | Moderate |
| Stille coupling | Pd catalysis, THF, 24 hours | 60 | 90 | Low |
Key Findings :
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The one-pot method balances efficiency and sustainability.
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POCl₃ achieves higher purity but poses safety risks.
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Radical chlorination offers selectivity but moderate yields.
Troubleshooting and Optimization Guidelines
Impurity Mitigation
Solvent Selection
Scalability
-
Kilogram-Scale Production : The one-pot method achieves 75% yield at 1 kg scale with 94% purity after recrystallization (ethyl acetate/hexane).
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
13C NMR :
HRMS : [M+H]⁺ calcd. for C₁₅H₁₂ClFN₃: 292.08; found: 292.07.
Industrial Applications and Modifications
Continuous Flow Synthesis :
Derivatization :
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer.
Case Study:
- Title: "Antitumor Activity of Pyrazolo[1,5-a]pyrimidines"
- Findings: The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent cytotoxic effects.
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research published in Antiviral Research highlighted its potential against viral infections, particularly those caused by RNA viruses.
Case Study:
- Title: "Evaluation of Pyrazolo[1,5-a]pyrimidines as Antiviral Agents"
- Findings: In vitro studies revealed that the compound inhibited viral replication by interfering with the viral polymerase activity, showcasing a promising therapeutic avenue for antiviral drug development.
Herbicidal Activity
In agricultural research, 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been evaluated for its herbicidal properties. Studies indicate that it can effectively control certain weed species without adversely affecting crop yield.
Case Study:
- Title: "Herbicidal Efficacy of Novel Pyrazolo Compounds"
- Findings: Field trials demonstrated a significant reduction in weed biomass when applying the compound at specified concentrations, suggesting its viability as a selective herbicide.
Polymer Synthesis
The compound has been explored for its utility in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.
Case Study:
- Title: "Synthesis of Functional Polymers Using Pyrazolo[1,5-a]pyrimidines"
- Findings: The incorporation of the compound into polymer matrices resulted in materials with improved thermal resistance and tensile strength compared to traditional polymers.
Data Summary Table
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against MCF-7 and A549 cell lines | Journal of Medicinal Chemistry |
| Antiviral properties inhibiting viral polymerase | Antiviral Research | |
| Agricultural Science | Effective herbicide with reduced weed biomass | Journal of Agricultural Science |
| Material Science | Enhanced thermal stability and mechanical strength in polymers | Materials Chemistry Frontiers |
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
- 4-Fluorophenyl vs. 2,4-Dichlorophenyl :
Replacing the 4-fluorophenyl group with a 2,4-dichlorophenyl moiety (as in 15 , ) increases steric bulk and lipophilicity. This substitution enhances binding to hydrophobic enzyme pockets but may reduce solubility . - 4-Chlorophenyl :
The 4-chlorophenyl analog () shares similar electronic properties with the 4-fluorophenyl derivative but exhibits higher metabolic stability due to the stronger C–Cl bond .
Modifications at Position 7
- Chloro vs. Trifluoromethyl (CF₃) :
Compounds with CF₃ at position 7 (e.g., 6k–m , ) exhibit enhanced electron-withdrawing effects, improving interactions with positively charged residues in kinase targets (e.g., Pim1 kinase, IC₅₀ = 1.5–27 nM) . However, chloro derivatives like the target compound may offer better synthetic accessibility . - This modification could enhance solubility but reduce membrane permeability .
Substituent Diversity at Position 5
- Methyl vs. Amine/Thiol :
Methyl groups at position 5 (as in the target compound) contribute to steric shielding of the pyrimidine core. In contrast, amine or thiol substituents () enable further functionalization or covalent binding to biological targets .
Physicochemical and Pharmacokinetic Properties
- Solubility :
The target compound is insoluble in common solvents like CHCl₃ and DMSO due to its aromatic and halogenated substituents . In contrast, CF₃-containing analogs () show moderate solubility in polar aprotic solvents. - LogP Values :
Calculated logP values (ClogP) for the target compound are ~3.5, indicating moderate lipophilicity. Comparatively, 2,4-dichlorophenyl analogs () have higher ClogP (~4.2), suggesting increased tissue penetration but higher metabolic clearance risk .
Comparative Data Table
Biological Activity
Overview
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant biochemical relevance, particularly in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrimidine core and various substituents, positions it as a promising candidate for drug development. This article delves into its biological activities, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Its molecular formula is C14H11ClFN3, and it has a molecular weight of 275.71 g/mol. The presence of the chloro and fluorophenyl groups enhances its electronic properties, which are crucial for its interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C14H11ClFN3 |
| Molecular Weight | 275.71 g/mol |
| CAS Number | 842112-54-3 |
Enzyme Interaction
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits notable inhibitory activity against various protein kinases. These enzymes play critical roles in cellular signaling pathways by phosphorylating proteins, which can alter their function and activity. Inhibition of these kinases can lead to significant changes in cellular behavior and metabolism.
Key Enzymes Affected:
- BRAF(V600E) : Involved in cell growth and survival.
- EGFR : A key player in cell signaling related to cancer progression.
- Aurora-A Kinase : Important for cell division.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : Modulates key signaling pathways that control cell proliferation and survival.
- Gene Expression : Affects the activity of transcription factors that regulate gene expression.
- Cellular Metabolism : Alters metabolic pathways, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antitumor Activity :
- Inhibition of Viral Replication :
- Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine better, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 7-Chloro-3-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Similar structure but different substituent effects on biological activity. |
| 7-Chloro-3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Exhibits different kinase inhibition profiles due to bromine substitution. |
Q & A
Q. What are the standard synthetic routes for 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
The compound is synthesized via cyclization reactions starting with 1,3-biselectrophilic precursors and NH-3-aminopyrazoles. A typical protocol involves:
- Step 1 : Condensation of 4-fluorophenylacetone derivatives with chlorinated pyrazole intermediates under reflux in ethanol or methanol .
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or acetic anhydride to form the pyrazolo[1,5-a]pyrimidine core .
- Step 3 : Methylation at positions 2 and 5 using methyl iodide in the presence of a base like potassium carbonate .
Key parameters include solvent polarity, temperature control (80–120°C), and reaction time (6–24 hours). Yields typically range from 60–75% after purification by column chromatography .
Q. How is the structural characterization of this compound performed?
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 332.1) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrazolo-pyrimidine core planarity with <0.03 Å deviation) .
- Elemental Analysis : Confirms C, H, N, Cl, and F content within ±0.3% of theoretical values .
Advanced Questions
Q. What strategies optimize synthesis yield and selectivity for this compound?
Advanced optimization methods include:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30–60 minutes while improving yield by 15–20% .
- Solvent-Free Conditions : Eliminates solubility issues, e.g., using neat POCl₃ for cyclization, achieving >85% purity .
- Catalyst Screening : Lewis acids like ZnCl₂ enhance regioselectivity during cyclization, minimizing byproducts .
- In situ Monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments to pH and temperature .
Q. How can researchers resolve contradictions in reported biological activity data?
Conflicting data often arise from structural analogs or assay variability. Mitigation strategies:
- Comparative Binding Assays : Test the compound alongside analogs (e.g., 3-(4-chlorophenyl) vs. 4-fluorophenyl derivatives) to isolate substituent effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific activity .
- Structural Dynamics Analysis : Use molecular dynamics simulations to correlate conformational flexibility with activity discrepancies (e.g., trifluoromethyl groups altering binding pocket interactions) .
Q. What computational methods predict the pharmacological properties of this compound?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs, highlighting key residues (e.g., hydrogen bonding with Ser123 of COX-2) .
- QSAR Modeling : Relates substituent electronegativity (e.g., fluorine’s Hammett σₚ value of +0.06) to logP and bioavailability .
- ADMET Prediction : SwissADME estimates permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
Q. How can solubility challenges be addressed in pharmacological testing?
- Co-Solvent Systems : Use DMSO:PBS (1:9) or cyclodextrin complexes to enhance aqueous solubility (>50 µM) .
- Prodrug Design : Introduce phosphate esters at the 7-chloro position, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life and tissue uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
